![molecular formula C24H18N4O3S B2896827 N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-99-4](/img/structure/B2896827.png)
N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H18N4O3S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
VEGFR-2 Kinase Inhibition
Research by Borzilleri et al. (2006) identified analogs of N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This enzyme plays a critical role in angiogenesis, and its inhibition can be significant in cancer research, particularly in lung and colon carcinoma models (Borzilleri et al., 2006).
Ni-Catalyzed Cross-Coupling Reactions
Melzig et al. (2010) demonstrated the use of thiomethyl-substituted N-heterocycles, similar in structure to N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide, in nickel-catalyzed cross-coupling reactions. These reactions are valuable in the synthesis of complex organic molecules, indicating potential utility in pharmaceutical and materials chemistry (Melzig, Metzger, & Knochel, 2010).
Electrochromic Polymer Development
Research by Ming et al. (2015) focused on thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, as a novel electron acceptor in donor-acceptor-type electrochromic polymers. The study suggests that similar N-heterocyclic compounds, like N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide, could be explored for developing advanced electrochromic materials with unique properties (Ming et al., 2015).
Antibacterial and Antifungal Activities
Patel and Patel (2015) synthesized heterocyclic compounds structurally related to N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide and evaluated their antibacterial and antifungal activities. These findings imply potential applications in the development of new antimicrobial agents (Patel & Patel, 2015).
Cytotoxicity Studies
Adhami et al. (2014) investigated the cytotoxicity of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes against various human cancer cell lines. This research highlights the potential of N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide derivatives in cancer treatment (Adhami et al., 2014).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3S/c29-21-12-13-22(30)28(21)18-10-8-16(9-11-18)23(31)27(15-17-5-3-4-14-25-17)24-26-19-6-1-2-7-20(19)32-24/h1-11,14H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYNPJQANSDNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
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